Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)-
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Overview
Description
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is a chemical compound with the molecular formula C6H3F3OSe and a molecular weight of 227.04 . This compound features a trifluoromethyl group attached to an ethanone backbone, with a selenophene ring as a substituent. The presence of selenium in the selenophene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- typically involves the reaction of selenophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride . The general reaction scheme is as follows:
[ \text{Selenophene} + \text{Trifluoroacetyl chloride} \rightarrow \text{Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)-} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant activity.
Mechanism of Action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is not fully understood. it is believed that the compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-bound processes. The selenophene ring may interact with thiol groups in proteins, leading to modifications in protein function .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar structure but with a phenyl ring instead of a selenophene ring.
Ethanone, 1-selenophene-2-yl-: Lacks the trifluoromethyl group, making it less lipophilic.
Uniqueness
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is unique due to the combination of the trifluoromethyl group and the selenophene ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential bioactivity related to selenium.
Properties
CAS No. |
26149-08-6 |
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Molecular Formula |
C6H3F3OSe |
Molecular Weight |
227.05 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-selenophen-2-ylethanone |
InChI |
InChI=1S/C6H3F3OSe/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H |
InChI Key |
NRXQLQIDNLUXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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